4-Iodo-2,5-dimethoxybenzaldehyde
CAS No.: 90064-47-4
Cat. No.: VC3798372
Molecular Formula: C9H9IO3
Molecular Weight: 292.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90064-47-4 |
|---|---|
| Molecular Formula | C9H9IO3 |
| Molecular Weight | 292.07 g/mol |
| IUPAC Name | 4-iodo-2,5-dimethoxybenzaldehyde |
| Standard InChI | InChI=1S/C9H9IO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3 |
| Standard InChI Key | GRXBIKUKMBJWCM-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1C=O)OC)I |
| Canonical SMILES | COC1=CC(=C(C=C1C=O)OC)I |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
4-Iodo-2,5-dimethoxybenzaldehyde belongs to the class of iodinated benzaldehyde derivatives. Its IUPAC name is 4-iodo-2,5-dimethoxybenzaldehyde, and its systematic structure consists of a benzene ring substituted with an aldehyde group (-CHO) at position 1, methoxy groups (-OCH) at positions 2 and 5, and an iodine atom at position 4 (Figure 1) .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 292.07 g/mol | |
| CAS Registry Number | 90064-47-4 | |
| SMILES Notation | COc1cc(OC)c(C=O)cc1I | |
| InChI Key | RKDRKAVGBBJYJG-UHFFFAOYSA-N |
The planar aromatic ring and electron-withdrawing aldehyde group create a reactive site for nucleophilic additions, while the iodine atom facilitates cross-coupling reactions in transition metal-catalyzed processes .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. In -NMR (400 MHz, CDCl), characteristic signals include:
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 291.95964 ([M+H]) .
Synthesis and Optimization Strategies
Direct Iodination of Dimethoxybenzaldehyde Precursors
The most common route involves iodinating 2,5-dimethoxybenzaldehyde using iodine sources. Two methods are prevalent:
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Iodine/Periodic Acid System: Yields ~70–81% under mild conditions .
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Iodine/Silver Nitrate System: Offers higher regioselectivity for certain substrates .
Table 2: Comparative Iodination Methods
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| I/HIO | 81 | Acetonitrile, reflux | |
| I/AgNO | 75 | Dichloromethane, RT | |
| N-Iodosuccinimide (NIS) | 70 | TFA catalyst, reflux |
For example, reacting 2,5-dimethoxybenzaldehyde (3 mmol) with N-iodosuccinimide (6 mmol) in acetonitrile and trifluoroacetic acid (TFA) at reflux for 6 hours yields 70% product .
Baeyer-Villiger Oxidation Pathway
An alternative approach starts with anethole (Figure 2):
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Oxidation to Anisaldehyde: Anethole is oxidized using NaCrO/HSO .
-
Baeyer-Villiger Oxidation: Anisaldehyde reacts with performic acid to form a ketone intermediate .
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Hydrolysis and Formylation: Sequential hydrolysis and Reimer-Tiemann formylation introduce the aldehyde group .
-
Iodination: Final electrophilic iodination at the activated aromatic position .
Physical and Chemical Properties
Physicochemical Data
Table 3: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 172–176 °C | |
| Boiling Point | Not reported | – |
| Solubility | Slightly in CHCl | |
| Flash Point | Not applicable |
The compound is a white crystalline solid with limited solubility in polar solvents but dissolves in dichloromethane and toluene .
Reactivity and Stability
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Aldehyde Group: Participates in condensation reactions (e.g., formation of Schiff bases).
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Iodine Substituent: Enables Suzuki-Miyaura and Ullmann couplings .
-
Methoxy Groups: Provide electron-donating effects, stabilizing the aromatic ring against electrophilic attack .
Applications in Organic Synthesis
Pharmaceutical Intermediates
4-Iodo-2,5-dimethoxybenzaldehyde is a precursor to antipsychotics and antiviral agents. For instance, it is used in synthesizing aristogins and hernandial derivatives, which exhibit neuroprotective activity .
Material Science
Its iodine moiety facilitates the synthesis of conductive polymers and liquid crystals via cross-coupling reactions .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H301 (Toxic) | Avoid ingestion | |
| H315/H319 (Irritant) | Use protective gloves/goggles | |
| H335 (Respiratory) | Use in ventilated areas |
Storage recommendations include keeping the compound in a cool, dry place away from oxidizers .
Recent Advancements and Future Directions
Recent studies focus on metal-free iodination to improve sustainability. For example, Wu et al. (2024) achieved 81% yield using iodine/periodic acid under solvent-free conditions . Future research may explore photocatalytic iodination or flow chemistry for scalable production .
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